3-(Methylthio)propionyl Chloride
Overview
Description
3-(Methylthio)propionyl Chloride is a chemical compound used for the antimicrobial activity of methionine analogs as inhibitors of methionyl-tRNA synthetase . It is also applicable as nanocarriers for photodynamic therapy and chemotherapy .
Molecular Structure Analysis
The molecular formula of 3-(Methylthio)propionyl Chloride is C4H7ClOS . The InChI representation of the molecule is InChI=1S/C4H7ClOS/c1-7-3-2-4 (5)6/h2-3H2,1H3
. The Canonical SMILES representation is CSCCC(=O)Cl
.
Physical And Chemical Properties Analysis
The molecular weight of 3-(Methylthio)propionyl Chloride is 138.62 g/mol . The compound has a topological polar surface area of 42.4 Ų . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has 3 rotatable bonds . The exact mass and the monoisotopic mass of the compound are 137.9906137 g/mol .
Scientific Research Applications
Detection in Urine Samples
Research has demonstrated the detection of S-methylcysteine in urine samples of workers exposed to methyl chloride, a methylating agent. This finding is critical for occupational health and safety, indicating the body's response to such exposure (Doorn et al., 1980).
Molecular Structure and Conformation Studies
Studies on the molecular structure and conformation of propionyl chloride, closely related to 3-(Methylthio)propionyl Chloride, have provided valuable insights into the compound's physical properties. This information is vital for its application in various scientific fields (Dyngeseth, Schei, & Hagen, 1984).
Photodecomposition Research
Photodecomposition studies of propionyl chloride in an argon matrix have contributed to the understanding of chemical reactions under specific conditions, which is crucial for chemical process engineering (Winter et al., 1998).
Microwave Spectrum Analysis
The investigation of propionyl chloride's microwave spectrum has implications for spectroscopic analysis and material characterization, providing insights into molecular dynamics and interactions (Karlsson, 1976).
Transesterification Catalyst Research
Research on using ionic liquid and sulfamic acid as catalysts for transesterification of β-ketoesters demonstrates potential applications in organic synthesis and industrial chemistry (Bo, Ming, & Shuan, 2003).
Synthesis and Characterization Studies
Studies on the synthesis of specific derivatives, such as β-(3,5-Diterbutyl-4-hydroxyphenyl) propionyl chloride, provide foundational knowledge for the development of new compounds in pharmaceutical and material sciences (Xiao-he, 2007).
Biosynthesis of Volatile Sulfur Compounds
Research on the biosynthesis of 3-(Methylthio)-1-propanol using a synthetic microbial community highlights the integration of biotechnology and chemistry for flavor enhancement in food products (Du et al., 2021).
Safety And Hazards
properties
IUPAC Name |
3-methylsulfanylpropanoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClOS/c1-7-3-2-4(5)6/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHMXMBVLXSSAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40513028 | |
Record name | 3-(Methylsulfanyl)propanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40513028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methylthio)propionyl Chloride | |
CAS RN |
7031-23-4 | |
Record name | 3-(Methylsulfanyl)propanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40513028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Methylthio)propionyl Chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.